molecular formula C8H18BBr B14708628 Bromodi(butan-2-yl)borane CAS No. 13317-63-0

Bromodi(butan-2-yl)borane

Cat. No.: B14708628
CAS No.: 13317-63-0
M. Wt: 204.95 g/mol
InChI Key: MTYJFHZWRUJGLY-UHFFFAOYSA-N
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Description

Bromodi(butan-2-yl)borane is an organoboron compound characterized by the presence of a boron atom bonded to two butan-2-yl groups and one bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromodi(butan-2-yl)borane can be synthesized through the reaction of butan-2-ylmagnesium bromide with boron tribromide. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron compound. The general reaction scheme is as follows:

2C4H9MgBr+BBr3B(C4H9)2Br+2MgBr22 \text{C}_4\text{H}_9\text{MgBr} + \text{BBr}_3 \rightarrow \text{B(C}_4\text{H}_9)_2\text{Br} + 2 \text{MgBr}_2 2C4​H9​MgBr+BBr3​→B(C4​H9​)2​Br+2MgBr2​

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Bromodi(butan-2-yl)borane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products:

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Various substituted boranes depending on the nucleophile used.

Scientific Research Applications

Bromodi(butan-2-yl)borane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of bromodi(butan-2-yl)borane involves its ability to form stable complexes with various substrates. The boron atom, being electron-deficient, acts as a Lewis acid and can coordinate with electron-rich species. This property is exploited in catalysis and organic synthesis, where the compound facilitates the formation of new chemical bonds .

Comparison with Similar Compounds

    Boronic Acids: These compounds have a similar boron center but differ in their functional groups, leading to different reactivity and applications.

    Boranes: Compounds like triethylborane share the boron center but have different alkyl groups attached.

    Boronates: These esters of boronic acids have distinct properties and uses in organic synthesis.

Uniqueness: Bromodi(butan-2-yl)borane is unique due to its specific combination of butan-2-yl groups and a bromine atom, which imparts distinct reactivity and stability. This makes it particularly useful in specialized synthetic applications and research contexts .

Properties

CAS No.

13317-63-0

Molecular Formula

C8H18BBr

Molecular Weight

204.95 g/mol

IUPAC Name

bromo-di(butan-2-yl)borane

InChI

InChI=1S/C8H18BBr/c1-5-7(3)9(10)8(4)6-2/h7-8H,5-6H2,1-4H3

InChI Key

MTYJFHZWRUJGLY-UHFFFAOYSA-N

Canonical SMILES

B(C(C)CC)(C(C)CC)Br

Origin of Product

United States

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